2-Butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FK-739 is a small molecule drug that functions as an angiotensin II type 1 receptor antagonist. It was initially developed by Astellas Pharma, Inc. for the treatment of cardiovascular diseases, particularly hypertension . The compound has a molecular formula of C24H23N7Na and a molecular weight of 409.49 g/mol .
準備方法
FK-739 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the preparation of the core structure followed by the introduction of functional groups. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that FK-739 is available in both free acid and free base forms .
化学反応の分析
FK-739 undergoes various chemical reactions, including:
Oxidation: FK-739 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: FK-739 can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Chemistry: FK-739 is used as a reference compound in studies involving angiotensin II type 1 receptor antagonists.
Biology: The compound is used to study the effects of angiotensin II type 1 receptor antagonism on cellular processes.
Medicine: FK-739 has been investigated for its therapeutic potential in treating hypertension and other cardiovascular diseases. .
作用機序
FK-739 exerts its effects by antagonizing the angiotensin II type 1 receptor (AT1R). This receptor is involved in the regulation of blood pressure and fluid balance. By blocking the binding of angiotensin II to AT1R, FK-739 reduces vasoconstriction, aldosterone secretion, and sodium reabsorption, leading to a decrease in blood pressure . The molecular targets and pathways involved include the renin-angiotensin-aldosterone system (RAAS) and various signaling pathways associated with AT1R .
類似化合物との比較
FK-739 is compared with other angiotensin II type 1 receptor antagonists, such as:
Losartan: Another AT1R antagonist used to treat hypertension. FK-739 has shown similar efficacy in reducing blood pressure but may have different pharmacokinetic properties.
Valsartan: Similar to FK-739, valsartan is used to treat hypertension and heart failure. FK-739 may offer unique benefits in terms of receptor selectivity and binding affinity.
Candesartan: Another AT1R antagonist with a similar mechanism of action. .
These comparisons highlight the uniqueness of FK-739 in terms of its chemical structure, receptor binding properties, and potential therapeutic applications.
特性
CAS番号 |
136042-19-8 |
---|---|
分子式 |
C24H22N7Na |
分子量 |
431.5 g/mol |
IUPAC名 |
sodium;2-butyl-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C24H22N7.Na/c1-2-3-10-22-26-21-9-6-15-25-24(21)31(22)16-17-11-13-18(14-12-17)19-7-4-5-8-20(19)23-27-29-30-28-23;/h4-9,11-15H,2-3,10,16H2,1H3;/q-1;+1 |
InChIキー |
YFABTKCYNBWJHS-UHFFFAOYSA-N |
異性体SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)N=CC=C2.[Na+] |
SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)N=CC=C2.[Na+] |
正規SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)N=CC=C2.[Na+] |
その他のCAS番号 |
136042-19-8 |
同義語 |
2-butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine 3H-imidazo(4,5-b)pyridine, 2-butyl-3-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, sodium salt FK 739 FK-739 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。